N-(4-Fluorobenzyl)-2,3-dimethylaniline
Description
N-(4-Fluorobenzyl)-2,3-dimethylaniline is a fluorinated aromatic amine with the molecular formula C₁₅H₁₆FN and a molecular weight of 229.30 g/mol (CAS: 1021008-20-7) . Structurally, it consists of a 2,3-dimethylaniline moiety linked via a benzyl group substituted with a fluorine atom at the para-position. This compound is commercially available (purity ≥97%) and is used in synthetic chemistry, particularly in the development of pharmacologically active molecules or as a precursor for Schiff base derivatives .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,3-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYLNBIGTHQBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobenzyl)-2,3-dimethylaniline typically involves the reaction of 4-fluorobenzyl chloride with 2,3-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorobenzyl)-2,3-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H14FN
- Molecular Weight : 219.26 g/mol
- Key Functional Groups :
- Fluorobenzyl group
- Dimethylamino group
The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a valuable subject for research.
Medicinal Chemistry
N-(4-Fluorobenzyl)-2,3-dimethylaniline is primarily studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated a dose-dependent reduction in cell viability in breast cancer cells, suggesting potential as an anticancer agent .
- Antimicrobial Properties : Preliminary investigations show that this compound exhibits antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections .
- Fluorescent Probes : The compound's unique structure allows it to be utilized in developing fluorescent probes for imaging applications in biological systems. Its ability to selectively bind to specific biomolecules enhances its utility in diagnostic applications.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Intermediate in Drug Development : It is utilized as an intermediate for synthesizing various pharmaceuticals and agrochemicals. The fluorobenzyl substituent can influence the pharmacological properties of the resulting compounds .
- Catalyst Development : this compound is also explored for developing new catalysts and reagents for chemical processes, enhancing reaction efficiency and selectivity .
Anticancer Studies
A study published in a peer-reviewed journal evaluated the effects of this compound on several cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values suggesting high potency against breast cancer cells .
Antibacterial Testing
In vitro testing demonstrated that this compound effectively inhibited the growth of various Gram-positive bacteria. These findings suggest its potential application as an antibiotic agent .
Fluorescent Probes Development
The compound has been successfully used to create fluorescent probes for live-cell imaging. Its selective binding characteristics make it suitable for diagnostic applications in medical research .
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-2,3-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the benzyl group can enhance the compound’s binding affinity and specificity towards its target. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Positional Isomers of Fluorobenzyl-Substituted Dimethylanilines
Variations in the fluorine substitution pattern or methyl group positions significantly alter physicochemical properties. Key examples include:
Key Observations :
- Crystallinity: Methyl group positions influence molecular planarity. For example, 2,3-dimethylaniline derivatives exhibit non-coplanar aromatic rings, affecting packing efficiency in solid-state structures .
Schiff Base Derivatives of 2,3-Dimethylaniline
Schiff bases derived from 2,3-dimethylaniline highlight the impact of substituents on geometry and applications:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) reduce electron density on the imine nitrogen, altering redox behavior. Electron-donating groups (e.g., -NMe₂) enhance charge-transfer properties .
- Geometric Flexibility : Dihedral angles between the aniline and benzylidene moieties range from 10° to 20°, influencing conjugation and optical properties .
Sulfonamide Derivatives of 2,3-Dimethylaniline
Sulfonamide analogs demonstrate functional group-driven differences in bioactivity:
| Compound Name | Functional Group | Bioactivity (In Vitro) | Reference |
|---|---|---|---|
| N-(2,3-Dimethylphenyl)benzenesulfonamide | -SO₂C₆H₅ | Antibacterial (MIC: 8–32 µg/mL) | |
| This compound | -CH₂C₆H₄F | Not reported in provided data |
Key Observations :
- Bioactivity : Sulfonamide derivatives exhibit moderate antibacterial activity, likely due to the sulfonyl group’s ability to disrupt bacterial membranes . In contrast, fluorobenzyl-substituted anilines may prioritize receptor-targeted interactions, though specific data is lacking.
- Synthetic Utility : Sulfonamides are synthesized via nucleophilic substitution, while fluorobenzyl analogs may require alkylation or reductive amination .
Structural and Analytical Considerations
Crystallography and Planarity
- This compound: Likely exhibits non-coplanar aromatic rings due to steric hindrance from methyl groups, similar to Schiff base derivatives (e.g., dihedral angles ~15°–20°) .
Separation Techniques
- Chromatography : Supercritical fluid chromatography (SFC) effectively separates dimethylaniline isomers based on substituent positions, with ortho-fluorine derivatives eluting later due to increased polarity .
Biological Activity
N-(4-Fluorobenzyl)-2,3-dimethylaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 201.25 g/mol
The presence of the fluorobenzyl group is crucial as it can enhance the compound's binding affinity to various biological targets, impacting its pharmacological properties.
The mechanism of action for this compound is primarily related to its interaction with specific enzymes and receptors. The fluorine atom in the benzyl group can influence the electronic properties of the molecule, enhancing its reactivity and selectivity towards biological targets. This can lead to modulation of enzyme activities or receptor interactions, which are essential for therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with fluorinated substituents can enhance antibacterial potency against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| N-(2-Fluorobenzyl)-2,3-dimethylaniline | Moderate antibacterial activity | |
| 4-Fluoro derivatives | Enhanced antimicrobial properties |
Anticancer Potential
This compound has been investigated for its potential anticancer activity. Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.
- Case Study : A study on a related compound showed an IC50 value of 33.9 µM against human renal cancer cells (A498), indicating potential for further exploration in cancer therapeutics .
Case Studies and Research Findings
- Antimalarial Activity : A systematic study on thiazole derivatives indicated that modifications similar to those in this compound could lead to significant antimalarial effects against Plasmodium falciparum . This suggests a broader application for compounds with similar structural motifs.
- Neuroprotective Effects : In a study involving neurochemical profiling, compounds analogous to this compound demonstrated neuroprotective effects in zebrafish models of epilepsy, highlighting their potential in treating neurological disorders .
Q & A
Q. What are the established synthetic routes for N-(4-Fluorobenzyl)-2,3-dimethylaniline, and how is structural confirmation performed?
The compound is typically synthesized via condensation reactions between 2,3-dimethylaniline and 4-fluorobenzaldehyde derivatives. For example, (E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline analogs are prepared using Schiff base chemistry, followed by reduction or functional group interconversion . Structural confirmation is achieved via single-crystal X-ray diffraction (XRD), as demonstrated for related compounds like N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline, where bond lengths and angles were resolved using SHELXL refinement . Crystallographic software such as WinGX and ORTEP-3 is critical for visualization and validation of molecular geometry .
Q. How can researchers ensure purity and detect impurities in this compound?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods. For instance, capillary GC is validated for detecting 2,3-dimethylaniline impurities in pharmaceuticals, with quantification via peak area ratios relative to standards . Mass spectrometry (MS) further aids in identifying fragmentation patterns, as seen in studies of dimethylaniline isomers, where kinetic shifts and critical energies for bond cleavage are analyzed .
Q. What spectroscopic techniques are used to characterize this compound?
UV-Vis spectroscopy and quantum mechanical computations (e.g., configuration interaction methods) are employed to determine one-photon absorption maxima, as applied to structurally similar Schiff bases . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate functional groups, with chemical shifts and vibrational modes compared to reference databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
Density functional theory (DFT) and time-dependent DFT (TD-DFT) simulations model electronic transitions and charge transfer dynamics. For example, studies on (E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline used CI methods to estimate absorption wavelengths, aligning with experimental data . Validation of computational models requires cross-referencing with crystallographic data (e.g., bond distances) and spectroscopic results .
Q. What challenges arise in differentiating positional isomers of fluorobenzyl-dimethylaniline derivatives?
Isomeric differentiation relies on tandem MS and collision-induced dissociation (CID). For 2,3- vs. 2,5-dimethylaniline derivatives, differences in appearance energies (E°) for H or CH₃ loss (e.g., 0.45 eV vs. 0.59 eV) provide diagnostic markers . XRD is also critical, as seen in the unambiguous assignment of regiochemistry in N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline .
Q. How can catalytic systems be optimized for scalable synthesis of this compound?
Continuous-flow reactors with immobilized catalysts (e.g., acid-functionalized resins) enhance yield and reduce side reactions. A study on N-(1-ethylpropyl)-3,4-dimethylaniline demonstrated that catalyst stability and residence time optimization improve throughput . Similar methodologies could be adapted for fluorobenzyl derivatives by tuning solvent polarity and reaction temperature.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
